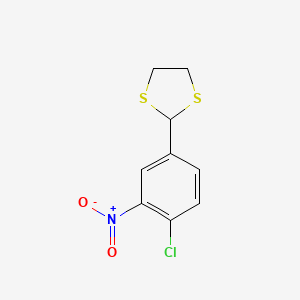

2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane

描述

Contextualization of 1,3-Dithiolane (B1216140) Chemistry in Modern Synthetic Methodologies

The integration of heterocyclic motifs is a prevalent strategy in the synthesis of natural products, pharmaceuticals, and materials. ijarst.in The presence of heteroatoms like sulfur imparts distinct physicochemical properties and reactivity profiles to these cyclic structures. ijarst.in

Sulfur-containing heterocycles are a significant class of compounds with wide-ranging applications in medicinal chemistry and materials science. ijarst.inbookpi.org These structures are found in numerous FDA-approved drugs and biologically active compounds, exhibiting therapeutic properties such as antibacterial, anticancer, and anti-inflammatory activities. bookpi.orgnih.govstrategian.com The unique electronic characteristics of sulfur heterocycles also make them valuable in the development of functional materials. ijarst.in The synthesis of these compounds is a major focus of research, with methodologies ranging from classical cyclizations to modern transition-metal-catalyzed reactions. ijarst.inacs.org

Among sulfur heterocycles, 1,3-dithiolanes are particularly valued as versatile intermediates in organic synthesis. researchgate.netorganic-chemistry.org A primary application of the 1,3-dithiolane group is the protection of carbonyl functionalities (aldehydes and ketones). researchgate.netwikipedia.org This protection is achieved by reacting the carbonyl compound with 1,2-ethanedithiol (B43112), forming a stable cyclic thioacetal that is resistant to a variety of reaction conditions under which the original carbonyl group would react. wikipedia.orgresearchgate.netchemicalbook.com

Furthermore, 1,3-dithiolanes derived from aldehydes are instrumental in "umpolung" or polarity inversion strategies. researchgate.net The proton on the carbon between the two sulfur atoms can be removed by a strong base, creating a nucleophilic acyl anion equivalent. researchgate.netwikipedia.org This nucleophile can then react with various electrophiles to form new carbon-carbon bonds, a transformation that is not possible with the original aldehyde. Subsequent removal of the dithiolane protecting group regenerates a carbonyl functionality, providing a powerful tool for complex molecule synthesis. wikipedia.org

Strategic Importance of the 4-Chloro-3-nitrophenyl Moiety in Chemical Design

The aromatic portion of 2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane is a halogenated nitroaromatic system. The specific arrangement of the chloro and nitro substituents on the phenyl ring creates a highly activated system with predictable reactivity patterns.

Halogenated nitroaromatic compounds are widely used as intermediates in the synthesis of industrial chemicals, including dyes, pesticides, and explosives. mdpi.com The key feature of these systems is their high susceptibility to nucleophilic aromatic substitution (SNAr) reactions. mdpi.com The strong electron-withdrawing nature of the nitro group significantly reduces the electron density of the aromatic ring, making it highly electrophilic and prone to attack by nucleophiles. mdpi.comacs.org This addition of a nucleophile is typically the rate-limiting step in the SNAr mechanism. mdpi.com The halogen atom, particularly when positioned ortho or para to the nitro group, becomes an excellent leaving group, facilitating the substitution reaction. mdpi.com This reactivity is a cornerstone of synthetic strategies for introducing a wide variety of functional groups onto an aromatic ring.

The reactivity of a substituted benzene (B151609) ring is governed by the interplay of inductive and resonance effects of its substituents. libretexts.orgmsu.edu These effects determine the rate of reaction compared to benzene itself (activation vs. deactivation) and the position of attack for an incoming electrophile (regioselectivity). lumenlearning.comwikipedia.org

Electron-Withdrawing Groups (EWGs): Groups like the nitro (–NO₂) substituent are powerful deactivators. libretexts.orgmsu.edu They withdraw electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive toward electrophilic aromatic substitution. lumenlearning.comwikipedia.org

Halogens: Halogens, such as the chloro (–Cl) group, present a more complex case. They are deactivating due to their strong inductive electron withdrawal but are ortho-, para-directing because they can donate a lone pair of electrons to the ring via resonance, which preferentially stabilizes the cationic intermediate at these positions. msu.edulumenlearning.com

In the 4-chloro-3-nitrophenyl moiety, both substituents are electron-withdrawing, strongly deactivating the ring towards electrophilic attack. However, for nucleophilic aromatic substitution, their effects are synergistic. The powerful electron-withdrawing nitro group activates the ring for nucleophilic attack, and the chlorine atom at the para position serves as the leaving group. This electronic arrangement makes the carbon atom bearing the chlorine highly susceptible to substitution by nucleophiles.

| Substituent Effect | Influence on Ring Reactivity | Directing Effect (EAS) |

| Nitro (–NO₂) Group | Strongly Deactivating | Meta-directing |

| Chloro (–Cl) Group | Deactivating | Ortho-, Para-directing |

Scope and Research Objectives Pertaining to this compound

The specific structure of this compound makes it a valuable intermediate for synthetic chemists. Research interest in this compound is centered on its potential as a bifunctional building block. The molecule is designed to allow for sequential or orthogonal chemical modifications at two distinct sites: the dithiolane ring and the aromatic ring.

The primary research objective involving this compound is to leverage its inherent reactivity for the synthesis of more complex target molecules. For instance, the highly activated chlorine atom is a prime site for nucleophilic aromatic substitution reactions. rsc.org This allows for the introduction of various nucleophiles (e.g., amines, alkoxides, thiolates) at the C4 position of the aromatic ring, providing a straightforward route to a diverse library of derivatives. rsc.org Simultaneously, the 1,3-dithiolane group can serve as a protected aldehyde, which can be unveiled later in a synthetic sequence to undergo further transformations. This dual functionality enables the strategic construction of elaborate molecular frameworks that would be difficult to access through other means.

| Property | Data |

| CAS Number | 852218-13-4 |

| Molecular Formula | C₉H₈ClNO₂S₂ |

| Molecular Weight | 261.75 g/mol |

| MDL Number | MFCD06655308 |

Structure

3D Structure

属性

IUPAC Name |

2-(4-chloro-3-nitrophenyl)-1,3-dithiolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2S2/c10-7-2-1-6(5-8(7)11(12)13)9-14-3-4-15-9/h1-2,5,9H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEDROOCKDRXVHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(S1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Chloro 3 Nitrophenyl 1,3 Dithiolane and Analogues

Classical and Advanced Thioacetalization Protocols

Thioacetalization is a cornerstone reaction in organic synthesis for the protection of carbonyl groups due to the high stability of the resulting dithioacetals in both acidic and basic media. acs.org The formation of 2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane and its analogues relies on the condensation of the corresponding aromatic aldehyde with a dithiol, typically catalyzed by an acid.

Condensation of Carbonyl Precursors with 1,2-Ethanedithiol (B43112)

The most fundamental method for synthesizing 1,3-dithiolanes is the direct condensation of a carbonyl compound with 1,2-ethanedithiol. organic-chemistry.org This equilibrium reaction is typically driven to completion by the removal of water, often through azeotropic distillation or the use of a dehydrating agent. The reaction involves the acid-catalyzed activation of the carbonyl carbon of the aldehyde, making it more susceptible to nucleophilic attack by the sulfur atoms of 1,2-ethanedithiol. This process forms a hemithioacetal intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable five-membered 1,3-dithiolane (B1216140) ring. While effective, this classical approach often requires harsh conditions and long reaction times, leading to the development of more sophisticated catalyst-mediated strategies.

Catalyst-Mediated Thioacetalization Strategies

To improve the efficiency, selectivity, and environmental footprint of thioacetalization, a diverse range of catalysts has been explored. These catalysts function by activating the carbonyl group, thereby accelerating the reaction rate and allowing for milder reaction conditions.

Brønsted acids are proton donors that catalyze thioacetalization by protonating the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.

p-Toluenesulfonic Acid (p-TsOH) : A commonly used, inexpensive, and moderately strong Brønsted acid. It is often used in conjunction with silica (B1680970) gel, which facilitates the reaction by providing a large surface area and adsorbing the water byproduct, thus driving the equilibrium toward product formation. acs.org This heterogeneous procedure allows for simple filtration to isolate the product, avoiding aqueous work-up. acs.org

Tungstophosphoric Acid (H₃PW₁₂O₄₀) : This heteropolyacid has been identified as a highly effective and selective solid catalyst for the thioacetalization of aldehydes and ketones. organic-chemistry.org It can be employed under solvent-free conditions, offering excellent yields and aligning with green chemistry principles. organic-chemistry.org

Table 1. Brønsted Acid-Catalyzed Synthesis of 2-Aryl-1,3-dithiolanes

View Data

| Aldehyde | Catalyst | Conditions | Yield (%) |

| Benzaldehyde | p-TsOH / Silica Gel | Dichloromethane, RT, 15 min | 98 |

| 4-Nitrobenzaldehyde | p-TsOH / Silica Gel | Dichloromethane, RT, 10 min | 99 |

| 4-Chlorobenzaldehyde | p-TsOH / Silica Gel | Dichloromethane, RT, 10 min | 99 |

| Benzaldehyde | H₃PW₁₂O₄₀ | Solvent-free, 10 min | 95 |

| 4-Nitrobenzaldehyde | H₃PW₁₂O₄₀ | Solvent-free, 15 min | 96 |

Lewis acids accept an electron pair and activate the carbonyl group by coordinating with the carbonyl oxygen. This class of catalysts is known for high efficiency and mild reaction conditions.

Boron Trifluoride Etherate (BF₃·OEt₂) : A versatile and widely used Lewis acid for various organic transformations, including thioacetalization. acs.org It effectively promotes the reaction, although it is sensitive to moisture.

Hafnium Trifluoromethanesulfonate (B1224126) (Hf(OTf)₄) : A highly efficient catalyst that can be used in very low catalytic loadings (e.g., 0.1 mol%). organic-chemistry.orgnih.gov It promotes rapid conversion of aldehydes to their corresponding thioacetals at room temperature and is compatible with a wide range of sensitive functional groups. organic-chemistry.orgnih.gov

Yttrium Triflate (Y(OTf)₃) : This water-stable Lewis acid is an effective catalyst for the chemoselective protection of aldehydes. organic-chemistry.orgunimi.it It allows for the selective conversion of aldehydes to dithiolanes in the presence of ketones, which is a significant advantage in the synthesis of complex molecules. organic-chemistry.org The catalyst can often be recovered and reused. unimi.it

Iron Catalysts (e.g., FeCl₃) : Simple and inexpensive iron salts have been developed as effective catalysts for dithioacetalization. organic-chemistry.orgacs.org These methods are environmentally benign and provide good to excellent yields under mild conditions, making them an attractive alternative to more expensive or toxic catalysts. organic-chemistry.orgnih.gov

Table 2. Lewis Acid-Catalyzed Synthesis of 2-Aryl-1,3-dithiolanes

View Data

| Aldehyde | Catalyst (mol%) | Conditions | Yield (%) |

| 4-Nitrobenzaldehyde | Hf(OTf)₄ (0.1) | CH₂Cl₂, RT, 5 min | 98 |

| 4-Chlorobenzaldehyde | Hf(OTf)₄ (0.1) | CH₂Cl₂, RT, 5 min | 97 |

| 4-Chlorobenzaldehyde | Y(OTf)₃ (5) | Neat, RT, 10 min | 94 |

| 4-Nitrobenzaldehyde | Y(OTf)₃ (5) | Neat, RT, 15 min | 95 |

| 4-Chlorobenzaldehyde | FeCl₃ (15) | DCE, 50 °C, 4 h | 87 |

Heterogeneous catalysts offer significant practical advantages, including simplified product purification, reduced waste generation, and the potential for catalyst recycling.

Perchloric Acid Adsorbed on Silica Gel (HClO₄-SiO₂) : This solid-supported acid is an exceptionally efficient and reusable catalyst for 1,3-dithiolane formation. thieme-connect.comorganic-chemistry.org It facilitates reactions under solvent-free conditions at room temperature, providing excellent yields in very short reaction times (1-30 minutes). thieme-connect.comorganic-chemistry.org

Montmorillonite (B579905) K10 : An acidic clay that can act as an efficient heterogeneous catalyst for acetalization and thioacetalization reactions. researchgate.netmdpi.com Its acidic sites on the clay surface promote the condensation, and its use aligns with green chemistry principles due to its low cost and reusability. mdpi.com

Amberlyst-15 : A macroreticular polystyrene-based ion-exchange resin with strongly acidic sulfonic acid groups. arkat-usa.org It is a widely used heterogeneous catalyst in various organic transformations, including thioacetalization, valued for its high thermal and chemical stability, and ease of separation from the reaction mixture. arkat-usa.org

Table 3. Heterogeneous Catalyst-Mediated Synthesis of 2-Aryl-1,3-dithiolanes

View Data

| Aldehyde | Catalyst | Conditions | Yield (%) |

| 4-Chlorobenzaldehyde | HClO₄-SiO₂ (1 mol%) | Solvent-free, RT, 1 min | 97 |

| 4-Nitrobenzaldehyde | HClO₄-SiO₂ (1 mol%) | Solvent-free, RT, 1 min | 98 |

| Benzaldehyde | Montmorillonite K10 | Toluene, Reflux | Excellent |

| 4-Nitrobenzaldehyde | Amberlyst-15 | Dichloromethane, RT | 98 |

Ionic liquids (ILs) are salts with low melting points that can serve as both solvents and catalysts. Their negligible vapor pressure, high thermal stability, and recyclability make them an environmentally attractive alternative to volatile organic solvents. Brønsted acidic ionic liquids, in particular, have been shown to be effective catalysts for the mild and chemoselective thioacetalization of various aldehydes, affording 1,3-dithiolanes and dithianes in very good yields and with short reaction times. organic-chemistry.org This approach combines the benefits of homogeneous catalysis (high efficiency) with those of heterogeneous catalysis (ease of separation and recycling).

Solvent-Free Thioacetalization Approaches

The formation of 1,3-dithiolanes, a class of thioacetals, from aldehydes is a fundamental transformation in organic synthesis, often employed for carbonyl group protection. asianpubs.orgresearchgate.net Traditional methods frequently utilize acid catalysts in organic solvents. However, contemporary green chemistry principles have spurred the development of solvent-free approaches, which offer advantages such as reduced environmental impact, simplified work-up procedures, and often, faster reaction times and higher yields. researchgate.netorganic-chemistry.org

Several catalytic systems have been proven effective for the thioacetalization of aldehydes with 1,2-ethanedithiol under solvent-free conditions. These methods are highly applicable to the synthesis of this compound from its aldehyde precursor.

N-Bromosuccinimide (NBS): A catalytic amount of NBS can efficiently promote the chemoselective thioacetalization of aldehydes. researchgate.net This method is known for its rapidity and excellent yields under solventless conditions. researchgate.net

Perchloric Acid Adsorbed on Silica Gel (HClO₄-SiO₂): This solid-supported catalyst is extremely efficient and reusable for the formation of 1,3-dithiolanes at room temperature without a solvent. organic-chemistry.org

Lithium Bromide (LiBr): LiBr serves as a neutral and effective catalyst for the chemoselective dithioacetalization of aromatic aldehydes under solvent-free conditions, which is advantageous for substrates sensitive to acid. researchgate.netorganic-chemistry.org

p-Toluenesulfonic Acid and Silica Gel: A catalytic amount of p-toluenesulfonic acid in the presence of silica gel provides a versatile and efficient heterogeneous system for thioacetalization. The silica gel aids in removing the water produced during the reaction, driving the equilibrium towards product formation. organic-chemistry.org

The general reaction scheme for the solvent-free synthesis of the target compound is as follows:

Reaction of 4-Chloro-3-nitrobenzaldehyde (B100839) with 1,2-ethanedithiol under solvent-free conditions using a suitable catalyst.

Below is a comparative table of catalysts used in solvent-free thioacetalization.

| Catalyst | General Conditions | Key Advantages |

| N-Bromosuccinimide (NBS) | Catalytic amount, room temperature | Rapid reaction, high chemoselectivity, excellent yields. researchgate.net |

| HClO₄-SiO₂ | Catalytic amount, room temperature | Reusable catalyst, extremely efficient, simple work-up. organic-chemistry.org |

| Lithium Bromide (LiBr) | Catalytic amount, room temperature | Neutral conditions, compatible with acid-sensitive groups. researchgate.netorganic-chemistry.org |

| p-Toluenesulfonic Acid / Silica Gel | Catalytic amount | Heterogeneous system, easy product isolation, water removal by silica gel. organic-chemistry.org |

Retrosynthetic Analysis for this compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis points to a straightforward disconnection.

The 1,3-dithiolane functional group is recognized as a protective group for a carbonyl compound. researchgate.net Therefore, a carbon-sulfur disconnection within the dithiolane ring reveals two key synthons: a carbonyl component and a dithiol component. This leads directly to the identification of 1,2-ethanedithiol and the key carbonyl precursor, 4-Chloro-3-nitrobenzaldehyde.

The primary precursor for the synthesis of this compound is 4-Chloro-3-nitrobenzaldehyde (CAS Registry Number: 16588-34-4). chemicalbook.comcas.org This aromatic aldehyde contains the necessary substituted phenyl ring required for the final product. guidechem.com It is a yellow crystalline solid that serves as a versatile building block in the synthesis of various organic compounds. guidechem.combiosynth.com The physical properties of this precursor are well-documented.

4-Chloro-3-nitrobenzaldehyde is most commonly synthesized via the electrophilic aromatic substitution of 4-Chlorobenzaldehyde. The nitration is typically achieved using a mixture of a nitrating agent and a strong acid catalyst.

A widely used method involves the direct nitration of 4-chlorobenzaldehyde with a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). guidechem.com The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

The reaction is highly exothermic, and careful temperature control is crucial to prevent over-nitration and the formation of byproducts. Maintaining the reaction temperature below 10°C is a key parameter for achieving a high-purity product. guidechem.com The reaction is typically stirred for a couple of hours to ensure completion. Upon completion, the reaction mixture is poured onto ice water to precipitate the product, which can then be purified by recrystallization. chemicalbook.com

The following table summarizes a typical laboratory-scale synthesis of 4-Chloro-3-nitrobenzaldehyde.

| Starting Material | Reagents | Temperature | Reaction Time | Yield | Reference |

| 4-Chlorobenzaldehyde | Fuming Nitric Acid, Sulfuric Acid | < 10 °C | 2 hours | 89% | guidechem.com |

| 4-Chlorobenzaldehyde | Nitrosonitrous nitric acid, Sulfuric acid | 5 °C | 2 hours | 97% | chemicalbook.com |

Optimization of Reaction Conditions and Yields in 1,3-Dithiolane Formation

The efficient conversion of 4-Chloro-3-nitrobenzaldehyde to this compound depends on the optimization of several reaction parameters. The formation of thioacetals is a reversible reaction, and achieving high yields often requires shifting the equilibrium towards the product side. researchgate.net

Key factors for optimization include:

Catalyst Choice: As discussed, a variety of Brønsted and Lewis acids can catalyze the reaction. organic-chemistry.orgnih.gov The choice of catalyst can influence reaction time and chemoselectivity. For substrates with acid-sensitive functional groups, milder catalysts like LiBr or solid-supported reagents are preferable. organic-chemistry.org

Water Removal: The reaction produces one equivalent of water. Efficient removal of this water is critical to drive the reaction to completion. This can be achieved by using a Dean-Stark apparatus in solvent-based reactions or by adding a dehydrating agent like silica gel in solvent-free conditions. organic-chemistry.org

Stoichiometry: While a stoichiometric amount of the aldehyde and 1,2-ethanedithiol is theoretically required, a slight excess of the dithiol may be used to ensure complete conversion of the aldehyde. researchgate.net

Temperature: The reaction is often performed at room temperature, particularly with highly efficient catalysts. organic-chemistry.org However, for less reactive carbonyls or catalysts, moderate heating may be necessary to increase the reaction rate. nih.gov

Solvent: While solvent-free methods are advantageous, certain substrates may require a solvent for better solubility and heat management. Non-polar, aprotic solvents like dichloromethane or hexanes are commonly used. organic-chemistry.org

By carefully controlling these conditions, the synthesis of this compound can be optimized to achieve high yields and purity, minimizing the need for extensive purification steps. The development of heterogeneous and reusable catalytic systems further enhances the efficiency and sustainability of this synthetic transformation. organic-chemistry.orgorganic-chemistry.org

Reactivity and Transformational Chemistry of 2 4 Chloro 3 Nitrophenyl 1,3 Dithiolane

Deprotection Strategies for 1,3-Dithiolanes

Deprotection of 1,3-dithiolanes can be broadly categorized into oxidative and hydrolytic methods. Oxidative methods are more common due to the high stability of the dithiolane ring towards hydrolysis.

Oxidative cleavage involves the oxidation of the sulfur atoms, which facilitates the cleavage of the carbon-sulfur bonds and subsequent hydrolysis to the carbonyl compound.

The use of mercury(II) salts is a classic and highly effective method for dethioacetalization, leveraging the high affinity of the soft mercury(II) ion for the soft sulfur atoms of the dithiolane. nih.govmdpi.com A particularly mild, fast, and efficient protocol involves the solid-state reaction of the dithiolane with mercury(II) nitrate (B79036) trihydrate. mdpi.comresearchgate.net

This solvent-free method involves grinding the dithiolane substrate with mercury(II) nitrate trihydrate at room temperature. nih.govmdpi.com The reaction is typically very fast, with completion times ranging from 1 to 4 minutes. nih.govmdpi.com Studies on the deprotection of 2-(3-nitrophenyl)-1,3-dithiane, a close analog of the subject compound, demonstrate the effectiveness of this approach, affording the corresponding 3-nitrobenzaldehyde (B41214) in high yield. nih.govresearchgate.net The optimal molar ratio for the substrate to mercury(II) nitrate trihydrate is generally found to be 1:2 for complete conversion. mdpi.com The presence of a nitro group on the aromatic ring can influence reaction times, potentially due to complexation with the mercury(II) ion, but does not prevent the successful deprotection. nih.gov The process is notable for its high yields and the absence of over-oxidation of the resulting aldehyde to a carboxylic acid. nih.gov

Table 1: Deprotection of a Nitrophenyl Dithioacetal using Hg(NO₃)₂·3H₂O

| Substrate | Molar Ratio (Substrate:Reagent) | Reaction Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| 2-(3-nitrophenyl)-1,3-dithiane | 1:2 | 1-4 | 95 | nih.govmdpi.com |

As an environmentally benign alternative to heavy metal-based reagents, a system utilizing 30% aqueous hydrogen peroxide with a catalytic amount of iodine has been developed. organic-chemistry.orgthieme-connect.com This method is performed in an aqueous micellar system, using sodium dodecyl sulfate (B86663) (SDS) to solubilize the organic substrate in the aqueous medium. organic-chemistry.orgthieme-connect.comresearchgate.net

The reaction proceeds under neutral conditions at room temperature, which allows for the tolerance of various sensitive functional groups. organic-chemistry.org The combination of H₂O₂ and catalytic iodine (typically 5 mol%) effectively cleaves the dithiolane ring to regenerate the carbonyl group in high yields. organic-chemistry.orgthieme-connect.com Optimization studies have shown that the presence of both iodine and SDS is crucial for the reaction's efficiency; in their absence, the reaction is either incomplete or fails entirely, likely due to poor solubility of the substrate and iodine in water. thieme-connect.com This protocol is simple, cost-effective, and avoids the use of toxic reagents and solvents, aligning with the principles of green chemistry. organic-chemistry.org

Table 2: Iodine-Catalyzed Deprotection with 30% H₂O₂ in Aqueous Micellar System

| Reagents | Catalyst | Surfactant | Solvent | Temperature | Typical Yield | Reference |

|---|---|---|---|---|---|---|

| 30% aq. H₂O₂ | Iodine (5 mol%) | Sodium Dodecyl Sulfate (SDS) | Water | Room Temperature | ~95% | organic-chemistry.orgthieme-connect.com |

Superoxide (B77818) ion (O₂⁻), generated in situ from potassium superoxide (KO₂), offers another route for the oxidative deprotection of 1,3-dithiolanes. niscpr.res.inresearchgate.net The reaction is typically carried out by treating the dithiolane with KO₂ and a phase-transfer catalyst, such as tetraethylammonium (B1195904) bromide, in an anhydrous aprotic solvent like dimethylformamide (DMF). niscpr.res.in

The superoxide ion acts as the oxidizing agent, leading to the cleavage of the C-S bonds and the formation of the corresponding carbonyl compound. Research has shown that the stoichiometry of the reactants is a critical parameter. niscpr.res.in Using a 1:1 molar ratio of a dithiolane substrate to KO₂ can result in incomplete conversion, while a twofold molar excess of KO₂ provides higher yields of the desired aldehyde or ketone. niscpr.res.in However, a further excess of superoxide can lead to side reactions, such as the oxidation of a resulting aldehyde to the corresponding carboxylic acid. niscpr.res.in

Selectfluor™ (F-TEDA-BF₄) is a versatile electrophilic fluorinating agent that has also been found to be an efficient reagent for the cleavage of 1,3-dithianes. organic-chemistry.orgresearchgate.net This method provides an alternative to traditional oxidative deprotection protocols. While primarily known for fluorination reactions, its strong oxidizing nature enables it to mediate the cleavage of the thioacetal group to regenerate the parent carbonyl compound. sigmaaldrich.com The deprotection reaction is generally clean and efficient. organic-chemistry.org In some applications, Selectfluor™ is used in combination with other reagents, such as pyridinium (B92312) polyhydrogen fluoride, to achieve specific transformations like gem-difluorination of the dithiolane-protected carbon rather than deprotection to the carbonyl. nih.govrsc.org

While 1,3-dithiolanes are generally stable to hydrolysis, their cleavage can be achieved under specific hydrolytic conditions, usually requiring catalysis by a soft Lewis acid. researchgate.net The stability of the S,S-acetal linkage is significantly greater than that of O,O-acetals, making direct acid-catalyzed hydrolysis challenging. researchgate.net

The mechanism involves the coordination of a Lewis acid (e.g., Hg²⁺, Ag⁺, Cu²⁺) to one of the sulfur atoms. researchgate.netresearchgate.net This coordination weakens the carbon-sulfur bond and activates the dithiolane ring towards nucleophilic attack by water. Subsequent steps lead to the opening of the ring and eventual release of the carbonyl compound and the corresponding dithiol. This approach is fundamentally different from the oxidative methods as it does not change the oxidation state of the sulfur atoms. However, many reagents used for this purpose are heavy metals, which raises environmental concerns. researchgate.net

Mechanistic Considerations in Dithiolane Cleavage

The cleavage of the 1,3-dithiolane (B1216140) ring can proceed through different mechanistic pathways depending on the reagents and conditions employed.

In acid-catalyzed hydrolysis , the reaction is initiated by the protonation of one of the sulfur atoms. This is followed by the cleavage of a carbon-sulfur bond to form a resonance-stabilized carbocation intermediate. Subsequent attack by water and elimination of 1,2-ethanedithiol (B43112) regenerates the carbonyl compound. acs.orggla.ac.uk The presence of electron-withdrawing groups on the aromatic ring, such as the nitro and chloro groups in 2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane, would likely disfavor the formation of a carbocation at the benzylic position, potentially slowing down the rate of acid-catalyzed hydrolysis compared to electron-rich analogues.

Oxidative cleavage mechanisms are also common, particularly with reagents like N-halosuccinimides or systems that can generate electrophilic halogen species. mdpi.comrsc.org The reaction is thought to be initiated by the attack of an electrophile on one of the sulfur atoms, leading to the formation of a sulfonium (B1226848) ion. This is followed by nucleophilic attack, often by water, and subsequent fragmentation of the ring to release the carbonyl compound. researchgate.net

Ring Transformations and Rearrangement Reactions of 1,3-Dithiolanes

Beyond simple cleavage, the 1,3-dithiolane ring system can participate in more complex transformations, including ring expansions and rearrangements.

Ring Expansion to 1,4-Dithianes

While not extensively documented for 2-aryl-1,3-dithiolanes, ring expansion of the 1,3-dithiolane ring to a 1,4-dithiane (B1222100) is a known transformation under specific conditions. One of the more established methods for this type of rearrangement involves the treatment of 2-lithio-1,3-dithianes with certain reagents, though this is more common for the six-membered dithiane ring. organic-chemistry.org More generally, ring expansion reactions often proceed through the formation of a reactive intermediate that can undergo skeletal rearrangement. organic-chemistry.org For example, fragmentation-recombination pathways can lead to ring-expanded products. While a direct, high-yielding conversion of this compound to the corresponding 1,4-dithiane derivative is not a commonly reported transformation, the inherent reactivity of the dithiolane ring suggests that under specific, and likely forceful, conditions, such a rearrangement could be induced. The development of new synthetic methodologies may provide pathways for such transformations in the future.

Other Skeletal Rearrangements

While specific skeletal rearrangements of this compound are not extensively documented in the literature, the reactivity patterns of analogous 2-aryl-1,3-dithiolane systems provide insights into potential transformations. One such plausible rearrangement is the base-mediated fragmentation of the dithiolane ring.

Under strong basic conditions, 2-aryl-1,3-dithiolanes can undergo a ring-opening fragmentation to yield dithioesters. This transformation is initiated by the deprotonation of the C2-proton of the dithiolane ring, followed by a retro-Michael type ring opening. For this compound, treatment with a strong base such as sodium hydride or an organolithium reagent could potentially lead to the formation of a dithiobenzoate derivative. The electron-withdrawing nitro and chloro groups on the phenyl ring would likely influence the rate and efficiency of this fragmentation.

Functional Group Transformations on the Aromatic Ring

The presence of the nitro and chloro substituents on the aromatic ring of this compound allows for a variety of functional group transformations. These reactions can be carried out to modify the electronic and steric properties of the molecule, paving the way for the synthesis of diverse derivatives.

Reactions of the Chloro Substituent

The chloro substituent on the aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNA) by the presence of the electron-withdrawing nitro group in the ortho position. This activation allows for the displacement of the chloride ion by a variety of nucleophiles, providing a route to a wide range of substituted derivatives.

Common nucleophiles that can be employed in these reactions include amines, alkoxides, and thiolates. For example, reaction with primary or secondary amines can lead to the formation of the corresponding N-substituted aniline (B41778) derivatives. Similarly, treatment with sodium methoxide (B1231860) or ethoxide would yield the corresponding methoxy (B1213986) or ethoxy ethers. The reaction conditions for such substitutions typically involve heating the substrate with the nucleophile in a suitable solvent, often in the presence of a base to neutralize the liberated HCl.

The success of these nucleophilic aromatic substitution reactions depends on the nucleophilicity of the attacking species and the reaction conditions. The dithiolane ring is generally stable under these conditions, allowing for the selective functionalization of the aromatic ring.

Dithiolane Ring Stability Under Various Aromatic Functionalization Conditions

The 1,3-dithiolane ring is a robust protecting group that is stable to a wide range of reaction conditions, which is a key advantage in multi-step organic synthesis. This stability is crucial when performing chemical transformations on the aromatic ring of this compound.

The dithiolane moiety is generally stable under both acidic and basic conditions that are commonly used for aromatic functionalization. For instance, it is resistant to the acidic conditions often employed in metal-mediated nitro group reductions (e.g., Fe/HCl). It is also stable to the basic conditions that may be used in nucleophilic aromatic substitution reactions.

Furthermore, the dithiolane ring is generally inert to many common reducing agents that are used for the reduction of nitro groups. While strong reducing agents like lithium aluminum hydride can reduce the dithiolane ring, milder and more selective reagents such as those listed in the table in section 3.3.1 are not expected to affect the dithiolane moiety.

However, it is important to note that the stability of the dithiolane ring is not absolute. Deprotection of the dithiolane group to regenerate the parent carbonyl compound can be achieved under specific conditions, typically involving treatment with reagents such as mercury(II) salts, N-bromosuccinimide, or other oxidizing agents. Therefore, while the dithiolane ring is a stable protecting group under many conditions, care must be taken to choose reaction conditions that are compatible with its presence when planning synthetic sequences involving functionalization of the aromatic ring.

Advanced Spectroscopic and Structural Characterization Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular framework.

In ¹H NMR spectroscopy, the chemical shift (δ), splitting pattern (multiplicity), and integration of the signals provide a map of the proton environments.

Dithiolane Ring Protons : The 1,3-dithiolane (B1216140) ring contains five protons. The single proton on the carbon atom positioned between the two sulfur atoms (the C2 methine proton) is expected to appear as a singlet in the δ 5.5-6.0 ppm range. Its downfield shift is attributed to the deshielding effect of the two adjacent electronegative sulfur atoms and the attached aromatic ring. The remaining four protons on the two methylene (B1212753) groups of the dithiolane ring (-S-CH₂-CH₂-S-) are chemically equivalent but magnetically non-equivalent, typically appearing as a complex multiplet or two separate multiplets in the δ 3.2-3.6 ppm region.

Aromatic Ring Protons : The 4-chloro-3-nitrophenyl group presents an ABC spin system with three distinct aromatic protons.

The proton ortho to the strongly electron-withdrawing nitro group (H-2) is expected to be the most deshielded, appearing as a doublet or doublet of doublets around δ 8.0-8.2 ppm.

The proton positioned between the dithiolane and the chlorine atom (H-5) would likely resonate in the δ 7.6-7.8 ppm range, appearing as a doublet of doublets.

The proton ortho to the chlorine atom (H-6) is expected to be the most upfield of the aromatic signals, appearing as a doublet around δ 7.4-7.6 ppm.

Table 1: Predicted ¹H NMR Spectral Data for 2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Dithiolane -CH₂-CH₂- | 3.2 - 3.6 | Multiplet |

| Dithiolane Ar-CH-S₂ | 5.5 - 6.0 | Singlet |

| Aromatic H-6 | 7.4 - 7.6 | Doublet (d) |

| Aromatic H-5 | 7.6 - 7.8 | Doublet of Doublets (dd) |

| Aromatic H-2 | 8.0 - 8.2 | Doublet (d) |

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule.

Dithiolane Ring Carbons : The methine carbon (C-2), bonded to two sulfur atoms, is expected to have a chemical shift in the range of δ 50-60 ppm. The two equivalent methylene carbons of the dithiolane ring are predicted to resonate around δ 38-40 ppm.

Aromatic Ring Carbons : The six carbons of the phenyl ring will show distinct signals. The carbons directly attached to substituents (quaternary carbons) will have their chemical shifts significantly influenced. The carbon bearing the nitro group (C-3) is expected to be the most deshielded of the aromatic carbons, appearing around δ 148-150 ppm. The carbon attached to the chlorine atom (C-4) would resonate around δ 130-135 ppm. The carbon attached to the dithiolane ring (C-1) is predicted to be in the δ 140-145 ppm region. The protonated carbons (C-2, C-5, C-6) are expected in the δ 120-130 ppm range.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Dithiolane -CH₂-CH₂- | 38 - 40 |

| Dithiolane Ar-CH-S₂ | 50 - 60 |

| Aromatic C-H | 120 - 130 |

| Aromatic C-Cl | 130 - 135 |

| Aromatic C-Dithiolane | 140 - 145 |

| Aromatic C-NO₂ | 148 - 150 |

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The key functional groups in this compound would produce characteristic absorption bands.

The most prominent and diagnostic peaks would be from the nitro group. Aromatic nitro compounds exhibit strong, characteristic absorption bands for the asymmetric and symmetric stretching of the N-O bonds. orgchemboulder.comorgchemboulder.com The asymmetric stretch is typically observed in the 1550-1475 cm⁻¹ region, while the symmetric stretch appears between 1360-1290 cm⁻¹. orgchemboulder.comorgchemboulder.com

Other expected vibrations include aromatic C-H stretching just above 3000 cm⁻¹, aliphatic C-H stretching from the dithiolane ring just below 3000 cm⁻¹, and aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region. The C-Cl and C-S stretching vibrations are typically weaker and appear in the fingerprint region below 1000 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2950 - 2850 | Medium |

| N-O Asymmetric Stretch | 1550 - 1475 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| N-O Symmetric Stretch | 1360 - 1290 | Strong |

| C-Cl Stretch | 800 - 600 | Medium |

| C-S Stretch | 750 - 600 | Weak-Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, and for deducing its structure by analyzing its fragmentation patterns.

In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

Molecular Ion : The molecular weight of this compound is 261.75 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 261. Due to the natural abundance of the chlorine-37 isotope, a characteristic M+2 peak at m/z 263 with an intensity of approximately one-third of the M⁺ peak is expected, confirming the presence of one chlorine atom.

Fragmentation Pattern : The fragmentation of the molecular ion provides structural clues. A primary fragmentation pathway would involve the cleavage of the dithiolane ring. The most stable fragment, and likely the base peak, would be the [M - C₂H₄S]⁺ ion or the 4-chloro-3-nitrophenylmethylidene cation. Other significant fragments could arise from the loss of the nitro group (NO₂, 46 amu), the chlorine atom (Cl, 35/37 amu), or the entire dithiolane moiety.

Table 4: Predicted Major Fragments in the EI-MS of this compound

| Predicted m/z | Proposed Fragment Identity |

| 261/263 | [M]⁺ (Molecular Ion) |

| 215/217 | [M - NO₂]⁺ |

| 186 | [M - C₂H₄S]⁺ or [C₇H₄ClNO₂]⁺ |

| 156 | [C₇H₄Cl]⁺ |

| 104 | [C₄H₄S₂]⁺ (Dithiolane ring fragment) |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight and elemental composition of thermally labile molecules. For this compound, ESI-MS provides crucial data for its characterization. In a typical analysis, the compound is dissolved in a suitable solvent and introduced into the mass spectrometer. The process generates gaseous ions from the analyte, which are then analyzed based on their mass-to-charge ratio (m/z).

The expected ESI-MS spectrum for this compound would prominently feature the protonated molecule [M+H]⁺. Given the presence of chlorine, the isotopic pattern of this peak would be characteristic, with the [M+H]⁺ and [M+H+2]⁺ peaks appearing in an approximate 3:1 ratio, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Further fragmentation of the parent ion can provide structural information. Key fragmentation pathways for this molecule would likely involve the cleavage of the dithiolane ring and the loss of the nitro group. The stability of the resulting fragments helps in piecing together the molecular structure.

Table 1: Predicted ESI-MS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | m/z (Expected) |

| [M+H]⁺ | C₉H₉ClNS₂O₂⁺ | 262.98 |

| [M+H-NO₂]⁺ | C₉H₉ClS₂⁺ | 217.00 |

| [M+H-C₂H₄S]⁺ | C₇H₅ClNSO₂⁺ | 217.97 |

| [C₇H₄ClNO₂]⁺ | 4-Chloro-3-nitrobenzaldehyde (B100839) cation | 184.99 |

Note: The data in this table is predictive and based on common fragmentation patterns for similar chemical structures.

Advanced X-ray Crystallography for Solid-State Structural Determination

Analysis of Molecular Conformation and Dihedral Angles

The molecular structure of this compound is expected to exhibit specific conformational features. The 1,3-dithiolane ring, a five-membered heterocyclic ring containing two sulfur atoms, typically adopts an envelope or a twisted conformation to minimize steric strain. The substituent at the 2-position, the 4-chloro-3-nitrophenyl group, will have a significant influence on the ring's puckering.

Furthermore, the nitro group is often twisted out of the plane of the benzene (B151609) ring to which it is attached. nih.gov This twist is a result of steric hindrance with the adjacent chlorine atom and the dithiolane moiety. The degree of this torsion is a critical factor in understanding the electronic and steric properties of the molecule.

Table 2: Predicted Dihedral Angles in this compound

| Atoms Defining the Dihedral Angle | Predicted Angle (°) | Significance |

| C(phenyl)-C(phenyl)-C(dithiolane)-S(dithiolane) | 80 - 90 | Orientation of the phenyl ring relative to the dithiolane ring. |

| O(nitro)-N(nitro)-C(phenyl)-C(phenyl) | 10 - 20 | Twist of the nitro group out of the phenyl ring plane. |

Note: These values are estimations based on crystallographic data of similar compounds. nih.gov

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by various intermolecular interactions. For this compound, several types of non-covalent interactions are expected to play a crucial role in stabilizing the crystal structure.

The presence of the nitro group allows for potential C—H···O hydrogen bonds, where a hydrogen atom from a neighboring molecule interacts with one of the oxygen atoms of the nitro group. nih.gov The chlorine atom can participate in halogen bonding, an interaction where the electrophilic region of the halogen atom interacts with a nucleophilic site on an adjacent molecule.

Table 3: Potential Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Atoms Involved | Typical Distance (Å) | Influence on Crystal Packing |

| C—H···O Hydrogen Bond | C-H (phenyl/dithiolane) and O (nitro) | 2.2 - 2.8 | Formation of molecular chains or networks. nih.gov |

| Halogen Bonding | Cl and O (nitro) or S (dithiolane) | 3.0 - 3.5 | Directional interactions influencing molecular alignment. |

| π-π Stacking | Phenyl rings of adjacent molecules | 3.3 - 3.8 | Contributes to the stabilization of the layered structure. |

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

No specific quantum chemical calculations for 2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane have been reported in the reviewed literature. Such calculations would be essential to understand the molecule's fundamental electronic properties.

A computational analysis using methods like Density Functional Theory (DFT) would be necessary to determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This would reveal the most likely sites for nucleophilic and electrophilic attack. The electron density distribution, influenced by the electronegative chlorine and nitro groups, would likely show a significant polarization of the phenyl ring, but precise mapping is not available.

The 4-chloro and 3-nitro substituents on the phenyl ring are both strongly electron-withdrawing. The nitro group (NO₂), in particular, exerts a powerful -I (inductive) and -M (mesomeric) effect. This would significantly decrease the electron density on the aromatic ring, making it less susceptible to electrophilic substitution and more susceptible to nucleophilic aromatic substitution. These effects would also influence the acidity of the methine proton at the C2 position of the dithiolane ring. However, quantitative data from computational models on these effects for this specific molecule are not available.

Mechanistic Pathway Elucidation through Computational Modeling

The formation of this compound typically involves the acid-catalyzed reaction of 4-chloro-3-nitrobenzaldehyde (B100839) with 1,2-ethanedithiol (B43112). While this is a standard organic reaction, computational modeling of its specific mechanistic pathway, including transition states and reaction coordinates, has not been published.

Computational modeling could identify the transition state structures and their corresponding activation energies for both the formation (thioacetalization) and cleavage (deprotection) of the dithiolane ring. This would provide critical insights into the reaction kinetics and help optimize reaction conditions. Unfortunately, no such transition state analyses for this specific substrate are documented.

Mapping the reaction coordinate would illustrate the energy profile of the thioacetalization process, from reactants to products via the transition state. This would detail the energetic landscape of the reaction, but this data is not available for this compound.

Conformational Analysis of the 1,3-Dithiolane (B1216140) Ring System

The 1,3-dithiolane ring is a five-membered heterocycle that is not planar. It typically adopts an envelope or a twist conformation to minimize steric and torsional strain. The presence of the bulky 2-(4-chloro-3-nitrophenyl) substituent would significantly influence the conformational preference of the ring. However, specific computational studies detailing the potential energy surface and the relative energies of different conformers for this molecule are absent from the literature. Research on the conformational analysis of 1,3-dithianes (the six-membered ring analogues) is more common but not directly transferable to the five-membered dithiolane system.

Prediction of Spectroscopic Parameters

Theoretical and computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, methods based on Density Functional Theory (DFT) are particularly valuable for forecasting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. Such calculations are typically performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost. dergipark.org.tr

¹H and ¹³C NMR Spectra Prediction

The prediction of NMR chemical shifts is commonly achieved using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net This approach calculates the magnetic shielding tensors for each nucleus in the optimized molecular structure. The theoretical chemical shifts (δ) are then determined by referencing these shielding values to a standard, typically Tetramethylsilane (TMS). researchgate.net The calculations are often performed simulating a solvent environment, such as DMSO-d₆ or CDCl₃, to better approximate experimental conditions.

The predicted ¹H NMR spectrum for this compound would feature distinct signals for the protons on the aromatic ring and the dithiolane ring. Similarly, the ¹³C NMR spectrum would show characteristic peaks for each unique carbon atom in the molecule.

Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound Calculated in DMSO-d₆ relative to TMS.

| Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2' (Aromatic) | 8.15 | d |

| H-5' (Aromatic) | 7.85 | d |

| H-6' (Aromatic) | 7.60 | dd |

| H-2 (Dithiolane) | 6.10 | s |

| H-4/H-5 (Dithiolane) | 3.40 - 3.55 | m |

Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound Calculated in DMSO-d₆ relative to TMS.

| Atom Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1' (Aromatic) | 140.5 |

| C-2' (Aromatic) | 125.0 |

| C-3' (Aromatic, C-NO₂) | 148.0 |

| C-4' (Aromatic, C-Cl) | 132.0 |

| C-5' (Aromatic) | 130.0 |

| C-6' (Aromatic) | 128.5 |

| C-2 (Dithiolane) | 55.0 |

| C-4/C-5 (Dithiolane) | 40.0 |

Infrared (IR) Spectra Prediction

Theoretical vibrational analysis involves calculating the harmonic frequencies of the molecule's normal modes of vibration. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. dergipark.org.tr The predicted IR spectrum provides information on characteristic functional groups, such as N-O stretching from the nitro group, C-Cl stretching, aromatic C-H stretching, and C-S stretching from the dithiolane ring.

Predicted IR Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| ν(C-H) aromatic | 3100 - 3050 | Aromatic C-H stretching |

| ν(C-H) aliphatic | 2980 - 2890 | Aliphatic C-H stretching (dithiolane) |

| ν(C=C) aromatic | 1605, 1580 | Aromatic ring stretching |

| νasym(NO₂) | 1530 | Asymmetric NO₂ stretching |

| νsym(NO₂) | 1350 | Symmetric NO₂ stretching |

| ν(C-N) | 850 | C-N stretching |

| ν(C-Cl) | 740 | C-Cl stretching |

| ν(C-S) | 690 | C-S stretching (dithiolane) |

UV-Vis Spectra Prediction

The electronic absorption spectrum is predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions between molecular orbitals, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These calculations yield the maximum absorption wavelengths (λ_max) and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum. The simulation is typically performed in a solvent to account for solvatochromic effects.

Predicted UV-Vis Absorption for this compound Calculated using TD-DFT in Ethanol.

| Predicted λ_max (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|

| 275 | 0.25 | π → π |

| 340 | 0.12 | n → π |

These theoretical predictions provide a detailed and valuable framework for the structural elucidation and spectroscopic characterization of this compound, pending experimental verification.

Mechanistic Investigations of Reactions Involving 2 4 Chloro 3 Nitrophenyl 1,3 Dithiolane

Kinetic Studies of Formation and Cleavage Reactions

While specific kinetic rate constants for the formation and cleavage of 2-(4-chloro-3-nitrophenyl)-1,3-dithiolane are not extensively documented in dedicated studies, the kinetics can be inferred from the large body of research on the hydrolysis of related 2-aryl-1,3-dithiolanes. The cleavage (hydrolysis) of dithiolanes is typically the reaction of kinetic interest.

The rate of acid-catalyzed hydrolysis of 2-aryl-1,3-dithiolanes is highly dependent on the electronic nature of the substituents on the aromatic ring. The reaction proceeds through intermediates with developing positive charge on the central carbon atom (C2). Therefore, electron-withdrawing groups on the phenyl ring are expected to destabilize these intermediates and significantly slow down the reaction rate. Conversely, electron-donating groups accelerate the reaction.

For this compound, both the chloro and nitro groups are strongly electron-withdrawing. The nitro group, in particular, exerts a powerful deactivating effect through both inductive and resonance effects. The chloro group also deactivates the ring through its inductive effect. This combined electron withdrawal strongly destabilizes the cationic intermediates involved in hydrolysis, leading to a predicted slow rate of cleavage under acidic conditions compared to the unsubstituted 2-phenyl-1,3-dithiolane (B1617770).

| Substituent on Phenyl Ring | Electronic Effect | Predicted Relative Rate of Hydrolysis |

|---|---|---|

| 4-Methoxy | Strongly Electron-Donating | Fastest |

| 4-Methyl | Electron-Donating | Fast |

| None (Hydrogen) | Neutral | Reference |

| 4-Chloro | Electron-Withdrawing | Slow |

| 3-Nitro | Strongly Electron-Withdrawing | Very Slow |

| 4-Chloro, 3-Nitro | Very Strongly Electron-Withdrawing | Extremely Slow |

Postulated Reaction Mechanisms for 1,3-Dithiolane (B1216140) Chemistry

The primary reaction mechanism discussed for 1,3-dithiolanes is their cleavage (deprotection) to regenerate the parent carbonyl compound. This process typically requires a catalyst, as dithiolanes are stable protecting groups. nih.gov The general mechanism involves weakening the C-S bonds to facilitate the attack of a nucleophile, usually water.

In acid-catalyzed hydrolysis, the reaction is believed to proceed through the formation of key tetrahedral intermediates. The mechanism initiates with the protonation of one of the sulfur atoms. This is followed by the departure of ethane-1,2-dithiol in a stepwise manner. The attack of water on the resulting sulfur-stabilized carbocation (a thionium (B1214772) ion) generates a hemithioacetal, which is a critical tetrahedral intermediate. Subsequent protonation of the remaining sulfur atom and elimination of the thiol group, followed by deprotonation, yields the final carbonyl compound. In deprotection methods using metal salts like mercury(II), the initial step involves the formation of tetrahedral adducts between the metal ion and the sulfur lone pairs, which serves to activate the C-S bond for cleavage. researchgate.net

Catalysts are essential for the efficient cleavage of the stable 1,3-dithiolane ring and they function by altering the reaction pathway. organic-chemistry.org They can be broadly classified into Lewis acids, Brønsted acids, and oxidative reagents.

Brønsted and Lewis Acids: Reagents like polyphosphoric acid (PPA), perchloric acid on silica (B1680970) gel, mercury(II) salts, or copper(II) chloride activate the dithiolane by coordinating to a sulfur atom. asianpubs.orgresearchgate.netchemicalbook.com This coordination weakens the C-S bond, facilitating its cleavage and the formation of a stabilized carbocationic intermediate, which is then trapped by water.

Oxidative Reagents: Reagents such as o-iodoxybenzoic acid (IBX), N-bromosuccinimide (NBS), or Selectfluor™ operate via a different mechanism. organic-chemistry.orgnih.gov They oxidize the sulfur atoms, which transforms the thioacetal into a species that is much more susceptible to hydrolysis. The oxidized sulfur becomes a better leaving group, facilitating the nucleophilic attack by water.

| Catalyst Type | Example Reagent | Mode of Action |

|---|---|---|

| Brønsted Acid | Polyphosphoric Acid (PPA) | Protonation of Sulfur |

| Lewis Acid | Mercury(II) Nitrate (B79036) | Coordination to Sulfur |

| Lewis Acid | Copper(II) Chloride | Coordination to Sulfur |

| Oxidative | o-Iodoxybenzoic Acid (IBX) | Oxidation of Sulfur |

| Oxidative | Selectfluor™ | Oxidation/Fluorination of Sulfur |

Isotope Effects in Reaction Mechanisms

Specific studies on kinetic isotope effects (KIEs) for reactions involving this compound have not been reported. However, the principles of KIEs can be used to probe the mechanism of dithiolane hydrolysis. dalalinstitute.com A kinetic isotope effect is the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes. core.ac.uk

For dithiolane hydrolysis, a secondary KIE would be most informative. If the hydrogen atom at the C2 position were replaced with deuterium, a secondary KIE (kH/kD) would be expected. The magnitude of this effect can provide insight into the rate-determining step. As the reaction proceeds from the sp3-hybridized dithiolane to an sp2-hybridized carbocationic intermediate, the C-H bending vibrations change. This change in hybridization typically results in a normal secondary KIE (kH/kD > 1), often in the range of 1.1 to 1.2. libretexts.org Observing such an effect would provide strong evidence that the C-S bond cleavage to form the carbocationic intermediate is part of the rate-determining step of the reaction.

Correlation of Structure with Reactivity

In the case of this compound, the phenyl ring is substituted with two potent electron-withdrawing groups.

3-Nitro Group: This group deactivates the ring towards electrophilic attack through a strong negative inductive (-I) and negative resonance (-M) effect.

4-Chloro Group: This group also deactivates the ring through a strong negative inductive (-I) effect, which outweighs its weak positive resonance (+M) effect.

During the rate-determining step of acid-catalyzed hydrolysis, a positive charge develops at the benzylic C2 position. Both the nitro and chloro substituents strongly destabilize this developing positive charge. This destabilization raises the activation energy of the transition state leading to the intermediate, thereby significantly decreasing the rate of the cleavage reaction. Consequently, this compound is expected to be substantially more stable towards acid-catalyzed hydrolysis than 2-phenyl-1,3-dithiolane or dithiolanes bearing electron-donating groups.

Synthetic Utility and Research Applications of 2 4 Chloro 3 Nitrophenyl 1,3 Dithiolane

Applications as a Protecting Group in Multistep Organic Synthesis

The 1,3-dithiolane (B1216140) moiety, formed from the reaction of a carbonyl compound with 1,2-ethanedithiol (B43112), is a widely employed protecting group for aldehydes and ketones. organic-chemistry.orgasianpubs.org The dithiolane derived from 4-chloro-3-nitrobenzaldehyde (B100839), 2-(4-chloro-3-nitrophenyl)-1,3-dithiolane, capitalizes on the inherent stability of this functional group, making it a valuable tool in multistep synthetic sequences where the aldehyde functionality needs to be preserved through various reaction conditions. asianpubs.org

One of the principal advantages of the 1,3-dithiolane group is its exceptional stability across a broad spectrum of reaction environments. asianpubs.org Thioacetals like this compound are resistant to both acidic and basic conditions, a feature that distinguishes them from their oxygen-based counterparts, acetals, which are labile to acid. asianpubs.orgorganic-chemistry.org This stability allows for a wide range of chemical transformations to be performed on other parts of a molecule without affecting the protected aldehyde.

The stability of the dithiolane ring makes it compatible with numerous reagents commonly used in organic synthesis.

Table 1: General Stability of 1,3-Dithiolanes

| Reagent/Condition Type | Stability |

|---|---|

| Aqueous Acid (mild) | Stable |

| Aqueous Base | Stable |

| Nucleophiles (e.g., RLi, RMgX) | Stable |

| Reducing Agents (e.g., LiAlH₄, NaBH₄) | Stable |

| Oxidizing Agents (mild) | Stable |

This table is based on the general stability profile of the 1,3-dithiolane functional group. organic-chemistry.org

Deprotection, or the removal of the dithiolane group to regenerate the carbonyl, typically requires specific and often harsh conditions, which contributes to its robustness as a protecting group. organic-chemistry.org Reagents containing heavy metal ions, such as mercury(II) salts, are traditionally used to facilitate this hydrolysis. organic-chemistry.org Oxidative methods using reagents like o-iodoxybenzoic acid (IBX) also prove effective for deprotection under neutral conditions. organic-chemistry.org

The formation of a 1,3-dithiolane from a carbonyl compound is a highly chemoselective process. Aldehydes are generally more reactive towards thioacetalization than ketones. organic-chemistry.org This reactivity difference allows for the selective protection of an aldehyde in the presence of a ketone. In a molecule containing both 4-chloro-3-nitrobenzaldehyde and a ketone moiety, reaction with 1,2-ethanedithiol under catalytic conditions (e.g., Lewis or Brønsted acids) would preferentially form this compound, leaving the ketone available for subsequent reactions. organic-chemistry.org

Various catalysts can be employed to optimize this selectivity. For instance, yttrium triflate has been shown to be a highly efficient catalyst for the chemoselective protection of aldehydes over ketones. organic-chemistry.org This selectivity is crucial in the synthesis of complex molecules where precise control over reactive sites is necessary.

Utilization as an Acyl Anion Equivalent in C-C Bond Formation

Beyond its role as a protecting group, the 1,3-dithiolane ring provides a powerful method for reversing the inherent polarity of the carbonyl carbon, a concept known as "umpolung". organic-chemistry.orgwikipedia.org This strategy transforms the electrophilic carbonyl carbon into a nucleophilic species, effectively creating an acyl anion equivalent that can participate in carbon-carbon bond formation. organic-chemistry.org

In a typical aldehyde, the carbonyl carbon is electrophilic. By converting 4-chloro-3-nitrobenzaldehyde to this compound, the proton at the C2 position of the dithiolane ring becomes acidic (pKa ≈ 31-38). organic-chemistry.org This increased acidity is due to the ability of the adjacent sulfur atoms to stabilize the resulting carbanion. organic-chemistry.org

Treatment with a strong base, such as n-butyllithium (n-BuLi), deprotonates this position to generate a 2-lithio-1,3-dithiolane derivative. This lithiated species acts as a potent nucleophile, an "acyl anion," which can react with various electrophiles. This inversion of reactivity from an electrophilic carbonyl to a nucleophilic masked carbonyl is the essence of umpolung chemistry. organic-chemistry.orgwikipedia.org The Corey-Seebach reaction is a classic example of this strategy, traditionally utilizing 1,3-dithianes, but the principle extends to dithiolanes. organic-chemistry.org

The nucleophilic anion generated from this compound can react with a range of electrophiles, such as alkyl halides, epoxides, and other carbonyl compounds. organic-chemistry.org However, a significant consideration for 1,3-dithiolanes is the stability of their corresponding anions. Unlike their six-membered 1,3-dithiane (B146892) counterparts, metallated 1,3-dithiolanes are known to be less stable and can undergo fragmentation. organic-chemistry.org This process involves the elimination of the anion to form ethene and a dithiocarboxylate, which can limit its synthetic utility in some contexts. organic-chemistry.org

Table 2: Potential Reactions of the Dithiolane-Derived Acyl Anion Equivalent

| Electrophile | Product Type after Hydrolysis |

|---|---|

| Alkyl Halide (R-X) | Ketone |

| Epoxide | β-Hydroxy ketone |

| Aldehyde/Ketone | α-Hydroxy ketone |

This table outlines the general reactivity patterns for dithiolane-derived anions, subject to the stability of the intermediate. organic-chemistry.org

Careful control of reaction conditions, such as low temperatures, is often necessary to suppress fragmentation and favor the desired C-C bond formation. After the nucleophilic addition, hydrolysis of the dithiolane group unmasks the carbonyl, yielding a new ketone or a functionalized carbonyl compound that would be difficult to synthesize through conventional polarity reactions. wikipedia.org

Intermediacy in the Synthesis of Complex Organic Molecules

The unique reactivity profile of dithiolanes makes them valuable intermediates in the synthesis of complex molecules, including natural products. asianpubs.orgnih.govub.edu While specific published syntheses employing this compound as a key intermediate are not prominently documented in general chemical literature, its potential is evident from its dual functionality. It can be used to protect the 4-chloro-3-nitrobenzaldehyde moiety while other transformations are carried out, or it can be used as the cornerstone of a C-C bond-forming strategy via umpolung.

Precursor in Heterocyclic Synthesis

The structure of this compound makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds. The key to this utility lies in the reactivity of the nitro group, which can be readily reduced to an amino group. This transformation opens up a plethora of possibilities for subsequent intramolecular cyclization reactions to form nitrogen-containing heterocycles.

The reduction of the nitro group in nitroarenes is a fundamental transformation in organic synthesis and can be achieved using a wide range of reagents. wikipedia.org Common methods include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), as well as chemical reduction using metals such as iron, tin, or zinc in acidic media. wikipedia.org Once the nitro group is converted to an amine, the resulting 2-(3-amino-4-chlorophenyl)-1,3-dithiolane can undergo various cyclization reactions.

For instance, the amino group can react with a suitably positioned electrophile to form a new ring. While the dithiolane itself does not directly participate in the cyclization, its presence is crucial for masking the aldehyde functionality, which might otherwise interfere with the desired reaction pathways. After the formation of the heterocyclic core, the dithiolane can be removed to unveil the aldehyde for further functionalization.

One potential application is in the synthesis of substituted benzimidazoles. Following the reduction of the nitro group, the resulting aniline (B41778) derivative can be reacted with a carboxylic acid or its derivative, followed by cyclization, to yield a benzimidazole (B57391) ring system. nih.gov This class of compounds is of significant interest due to their wide range of biological activities.

Another possibility is the synthesis of indole (B1671886) derivatives. The Bartoli indole synthesis, for example, involves the reaction of a nitroarene with a vinyl Grignard reagent. nih.gov While this specific reaction might be challenging with the dithiolane present, variations of indole synthesis starting from an ortho-substituted aniline are numerous.

The following table outlines a plausible synthetic pathway for the use of this compound as a precursor in heterocyclic synthesis:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Reduction of Nitro Group | H₂, Pd/C, Ethanol | 2-(3-Amino-4-chlorophenyl)-1,3-dithiolane |

| 2 | Benzimidazole Formation | RCOOH, Polyphosphoric acid, Heat | Substituted 2-(Benzimidazol-5-yl)-1,3-dithiolane |

| 3 | Deprotection | HgCl₂, CaCO₃, aq. CH₃CN | Substituted Benzimidazole-5-carbaldehyde |

Building Block for Advanced Aromatic Systems

The primary role of the 1,3-dithiolane moiety in this compound is to serve as a protecting group for the aldehyde functionality of 4-chloro-3-nitrobenzaldehyde. organic-chemistry.orgguidechem.com Thioacetals, such as dithiolanes, are stable under both acidic and basic conditions, making them ideal for protecting carbonyl groups during various synthetic transformations. organic-chemistry.org

The synthesis of this compound would typically involve the acid-catalyzed reaction of 4-chloro-3-nitrobenzaldehyde with 1,2-ethanedithiol. organic-chemistry.org A variety of catalysts can be employed for this purpose, including Brønsted acids like p-toluenesulfonic acid and Lewis acids such as yttrium triflate. organic-chemistry.org

Once other desired modifications on the aromatic ring or other parts of a larger molecule are complete, the dithiolane group can be cleaved to regenerate the aldehyde. This deprotection step is crucial for utilizing the aldehyde in the construction of more complex aromatic systems. Numerous methods exist for the deprotection of 1,3-dithiolanes, often involving oxidative or hydrolytic conditions. nih.govresearchgate.netnih.govarkat-usa.org Reagents such as mercury(II) salts, N-bromosuccinimide (NBS), or ceric ammonium (B1175870) nitrate (B79036) (CAN) are commonly used. nih.govresearchgate.netnih.govarkat-usa.org

The regenerated 4-chloro-3-nitrobenzaldehyde is a versatile building block for the synthesis of advanced aromatic systems. guidechem.com The aldehyde group can participate in a wide array of carbon-carbon bond-forming reactions, including:

Wittig Reaction: Reaction with a phosphonium (B103445) ylide to form an alkene.

Grignard and Organolithium Addition: Formation of secondary alcohols.

Reductive Amination: Conversion to an amine.

Condensation Reactions: Such as the Knoevenagel or Claisen-Schmidt condensations to form α,β-unsaturated systems.

The following table summarizes some potential transformations of the deprotected aldehyde:

| Reaction Type | Reagents | Product Type |

| Wittig Reaction | Ph₃P=CHR | Styrene derivative |

| Grignard Addition | RMgBr, then H₃O⁺ | Secondary alcohol |

| Reductive Amination | RNH₂, NaBH₃CN | Secondary amine |

| Knoevenagel Condensation | CH₂(CN)₂, base | Dicyanovinyl arene |

Role in Organometallic Chemistry (e.g., as a ligand, if applicable to dithiolanes)

The potential role of this compound in organometallic chemistry is primarily centered on its ability to act as a ligand for a metal center. The sulfur atoms of the dithiolane ring possess lone pairs of electrons that could, in principle, coordinate to a metal. libretexts.org However, it is important to note that while sulfur-containing ligands are prevalent in organometallic chemistry, simple 1,3-dithiolanes are not commonly employed as strong coordinating ligands in the same vein as phosphines or cyclopentadienyl (B1206354) anions. libretexts.orgmsu.edu

The closely related dithiolene ligands, which feature a double bond between the carbon atoms bearing the sulfur atoms, are well-known for their ability to form stable complexes with a wide range of transition metals. These dithiolene complexes often exhibit interesting electronic and redox properties. The saturated nature of the 1,3-dithiolane ring in this compound results in a less delocalized electronic structure and consequently, weaker coordination to metal centers compared to their unsaturated dithiolene counterparts.

While direct examples of 2-aryl-1,3-dithiolanes acting as primary ligands in organometallic catalysis or synthesis are scarce in the literature, the possibility of weak coordination or their use as precursors to other organosulfur ligands cannot be entirely dismissed. The aryl group itself can also participate in organometallic reactions, for example, through oxidative addition of the C-Cl bond to a low-valent metal center, although this would likely compete with coordination at the sulfur atoms. numberanalytics.comuu.nl

Environmental Chemistry and Degradation Pathways of 2 4 Chloro 3 Nitrophenyl 1,3 Dithiolane Academic Perspective

Environmental Fate and Transport Characteristics

The environmental behavior of 2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane is dictated by the physicochemical properties of its constituent parts: a chlorinated nitrophenyl group and a 1,3-dithiolane (B1216140) ring. The interplay of these structures will influence its solubility, persistence, and movement within environmental compartments.

Aqueous Solubility and Biodegradation Resistance

Specific experimental data on the aqueous solubility of this compound is not available. However, the presence of a polar nitro group may confer some degree of water solubility, while the nonpolar aromatic ring and dithiolane moiety would limit it.

Nitroaromatic compounds are generally known for their resistance to biodegradation. nih.govnih.gov The electron-withdrawing nature of the nitro group makes the aromatic ring less susceptible to oxidative degradation by microbial enzymes. nih.gov Consequently, this compound is expected to exhibit significant resistance to microbial breakdown.

Persistence in Environmental Compartments

Given the expected low biodegradability and the general stability of chlorinated aromatic compounds, this compound is likely to be persistent in the environment. Its partitioning between soil, water, and air would depend on its specific solubility and sorption characteristics, for which no data is currently available. Chlorinated nitroaromatic compounds are recognized as persistent environmental pollutants. nih.gov

Abiotic Degradation Mechanisms

Abiotic processes, such as photochemistry and hydrolysis, could play a role in the environmental degradation of this compound.

Photochemical Degradation Pathways